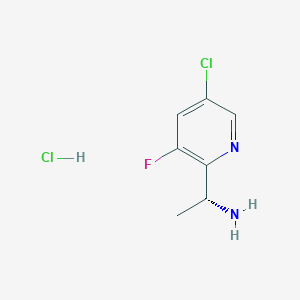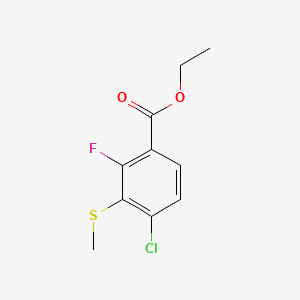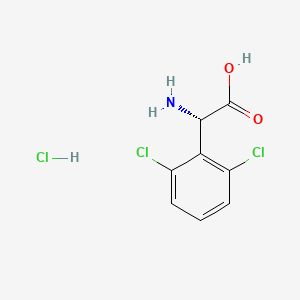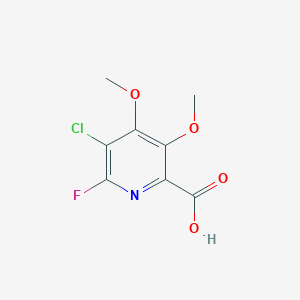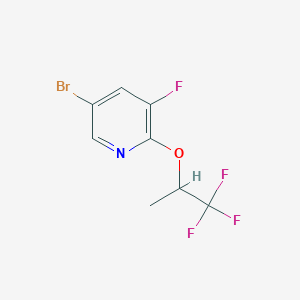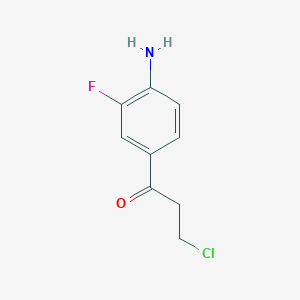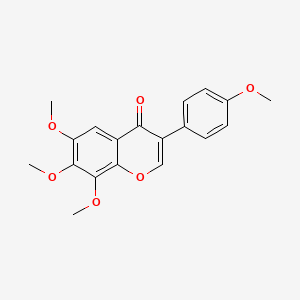
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is a synthetic organic compound with the molecular formula C19H18O6. It is a derivative of chromen-4-one and is characterized by the presence of multiple methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of methoxybenzaldehyde and chromone in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromones and dihydrochromones, depending on the specific reagents and conditions used .
Scientific Research Applications
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials.
Mechanism of Action
The mechanism by which 6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one exerts its effects involves the inhibition of specific enzymes and interaction with cellular pathways. It targets enzymes involved in cell division, thereby inhibiting the proliferation of cancer cells. The compound’s methoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8-Trimethoxy-3-(4-hydroxyphenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-aminophenyl)-1-benzopyran-4-one
- 6,7,8-Trimethoxy-3-(4-chlorophenyl)-1-benzopyran-4-one
Uniqueness
6,7,8-Trimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
53948-03-1 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
6,7,8-trimethoxy-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-10-25-17-13(16(14)20)9-15(22-2)18(23-3)19(17)24-4/h5-10H,1-4H3 |
InChI Key |
GTCWOWLTIKKFBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C(=C(C=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


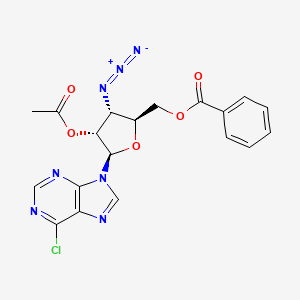
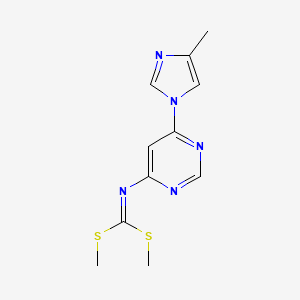
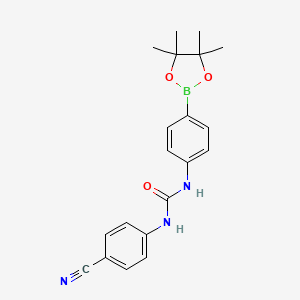
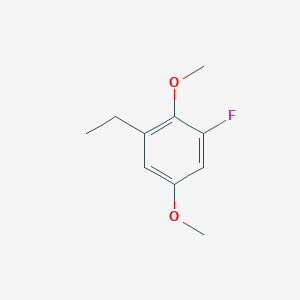
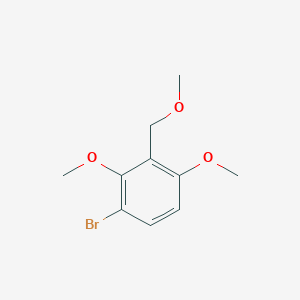
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)
